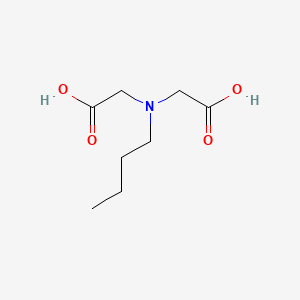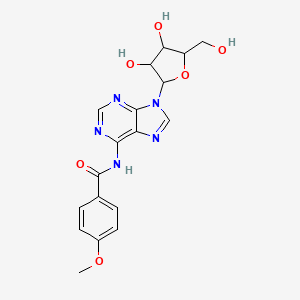![molecular formula C10H12ClNO2 B15327171 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B15327171.png)
2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is an organic compound with a molecular structure that includes a benzodioxin ring substituted with a chlorine atom and an ethanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Amination: The ethanamine group can be introduced through nucleophilic substitution reactions, where the chloro-substituted benzodioxin reacts with ethylenediamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products include quinones and oxides.
Reduction: Products include primary amines and alcohols.
Substitution: Products vary depending on the nucleophile used, such as azides or thiols.
科学研究应用
2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and enzyme inhibitory properties.
Materials Science: It is used in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: The compound’s interactions with biological systems are studied to understand its potential therapeutic effects and toxicity.
作用机制
The mechanism of action of 2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as lipoxygenase and cholinesterase, affecting various biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2,3-dihydro-1,4-benzodioxin-6-amine: Lacks the chlorine substitution, resulting in different chemical properties.
8-chloro-2,3-dihydro-1,4-benzodioxin-6-amine: Similar structure but without the ethanamine group.
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine: Lacks the chlorine substitution.
Uniqueness
2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is unique due to the presence of both the chlorine atom and the ethanamine group, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanamine |
InChI |
InChI=1S/C10H12ClNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1-4,12H2 |
InChI 键 |
FNQPWDKQHVPKKP-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


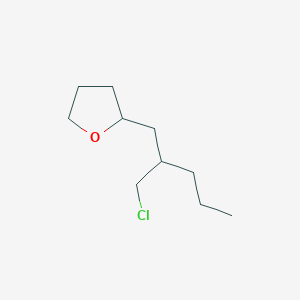
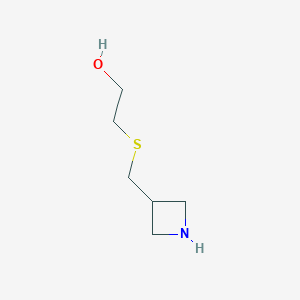
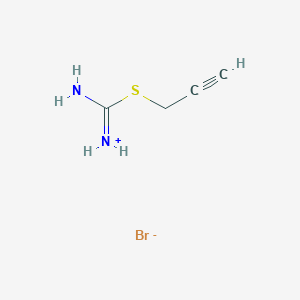
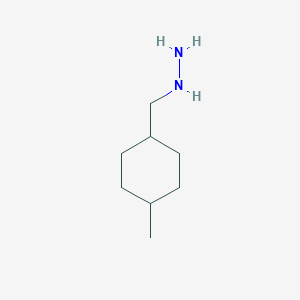
![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327115.png)
![5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15327124.png)
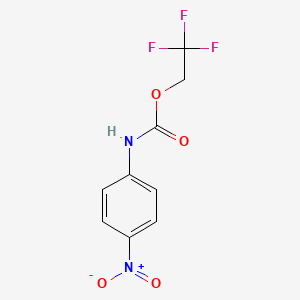
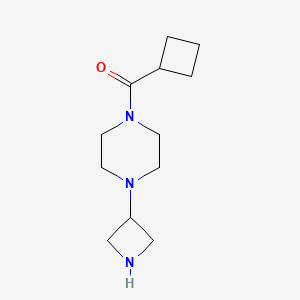
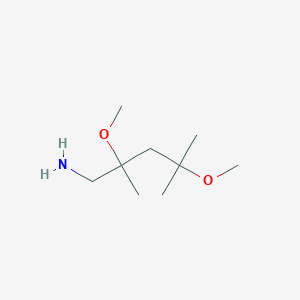
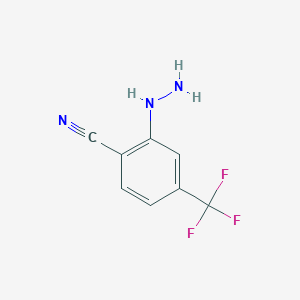
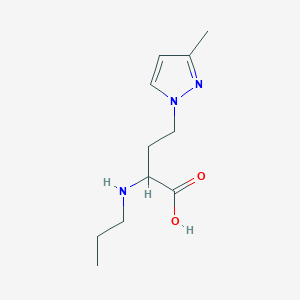
![rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane](/img/structure/B15327152.png)
